(5-Fluoro-2-(hexyloxy)phenyl)methanol
Description
(5-Fluoro-2-(hexyloxy)phenyl)methanol is a fluorinated benzyl alcohol derivative featuring a hexyloxy group at the 2-position and a fluorine atom at the 5-position of the phenyl ring.
Properties
IUPAC Name |
(5-fluoro-2-hexoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9,15H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQLQRYYFECJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(hexyloxy)phenyl)methanol typically involves the following steps:
-
Fluorination: : The introduction of the fluorine atom can be achieved through various fluorination methods. One common approach is the use of deoxyfluorination reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the replacement of a hydroxyl group with a fluorine atom under mild conditions .
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Alkylation: : The hexyloxy group can be introduced through an alkylation reaction. This involves the reaction of a suitable phenol derivative with a hexyl halide in the presence of a base such as potassium carbonate .
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Reduction: : The final step involves the reduction of the intermediate compound to form the benzyl alcohol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(hexyloxy)phenyl)methanol undergoes various chemical reactions, including:
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Oxidation: : The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : The compound can be reduced to form the corresponding alkane. This reaction typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon .
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Substitution: : The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Scientific Research Applications
(5-Fluoro-2-(hexyloxy)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(hexyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The table below highlights key structural differences and similarities between (5-Fluoro-2-(hexyloxy)phenyl)methanol and related compounds:
*Calculated based on molecular formula.
Key Observations:
- Hexyloxy vs.
- Electron-Withdrawing Groups : Trifluoromethyl (-CF3, ) and trifluoromethoxy (-OCF3, ) substituents enhance electron-withdrawing effects, which may increase the acidity of the benzylic alcohol compared to the target compound’s hexyloxy group.
- Heterocyclic Substituents: The pyrrolopyridinyl group in introduces nitrogen-based aromaticity, which could facilitate hydrogen bonding in biological targets, unlike the non-polar hexyloxy chain.
Spectroscopic Properties
- 13C NMR : The hexyloxy chain in the target compound would show signals for six methylene carbons (δ 20–35 ppm) and a terminal methyl group (δ 14 ppm), distinct from the aromatic carbons observed in analogues like S09 (δ 112–158 ppm, ).
- 19F NMR : Fluorine at position 5 would resonate near δ -110 to -120 ppm, similar to compounds in .
Stability and Toxicity Considerations
- Hydroxyl Group Reactivity : The benzylic alcohol in the target compound may undergo oxidation to the corresponding aldehyde or ketone, necessitating stabilization during storage.
- Toxicity: Hexyloxy chains generally exhibit lower acute toxicity compared to fluorinated alkyl groups (e.g., LD50 for hexyloxy derivatives > 400 mg/kg in vs.
Biological Activity
(5-Fluoro-2-(hexyloxy)phenyl)methanol is a fluorinated phenolic compound that exhibits notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C13H18F1O2
Molecular Weight: 240.28 g/mol
The structure of this compound features a fluorine atom attached to a phenolic ring and a hexyloxy side chain, which enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The presence of the fluorine atom increases binding affinity to specific enzymes, potentially modulating their activity.
- Membrane Disruption: Its lipophilic nature allows integration into cellular membranes, enhancing permeability and leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, particularly in cancer cells, promoting apoptosis.
Anticancer Activity
Research has shown that fluorinated compounds often exhibit significant anticancer properties. For example, studies on similar compounds have indicated that they can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa | 20 | Cytotoxicity | |
| A549 | 25 | Cytotoxicity | |
| HCT-116 | Low Nanomolar Range | G2/M Phase Arrest |
In vivo studies have demonstrated that this compound can significantly suppress tumor growth. For instance, compounds with similar structures have shown effectiveness against colorectal cancer cell lines by inducing cell cycle arrest and apoptosis through mechanisms involving cyclin regulation and tubulin targeting.
Antimicrobial Activity
Fluorinated phenolic compounds are also recognized for their antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes and inhibiting metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest that this compound may exhibit similar antimicrobial activities.
Case Studies and Research Findings
- In Vitro Studies:
- In Vivo Efficacy:
- Safety Profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
